![molecular formula C11H14N2 B3110264 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole CAS No. 179111-91-2](/img/structure/B3110264.png)
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Übersicht
Beschreibung
“2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” is a chemical compound that belongs to the class of beta-carbolines . It has been employed in studies on neurodegenerative diseases and has shown high anti-tumor activity .
Synthesis Analysis
The synthesis of “this compound” derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The Suzuki cross-coupling reaction has been used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of “this compound” is C11H14N2 . The molecular weight is 174.24 . More detailed structural analysis can be obtained through high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV–Vis spectroscopy .Chemical Reactions Analysis
The ionization constants of a number of carbolines have been reported . The most basic compound in this series is γ-carboline due to the greatest level of stabilization of the pyridinium cation due to delocalization of the positive charge by the electron pair of the indole nitrogen . The synthesis of γ-carbolines often stops at the stage of hydrogenated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various methods such as melting point, boiling point, density, molecular formula, molecular weight .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- Chemical Confirmation and Synthesis: A study by Murakami et al. (2010) described the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a relay compound for the synthesis of a mutagenic compound (Murakami et al., 2010).
- Synthesis and Crystal Structure Analysis: Meesala et al. (2014) developed an efficient method for synthesizing derivatives of this compound and analyzed their crystal structures (Meesala et al., 2014).
Biological and Pharmacological Research
- Neuroleptic Properties: A study by Welch et al. (1986) found that derivatives of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole showed efficacy in displacing dopamine receptors in vitro, suggesting potential neuroleptic properties (Welch et al., 1986).
- Calcium-Antagonist Activity: Research by Ivanov et al. (2001) demonstrated that certain derivatives exhibit a broad spectrum of pharmacological activities, including calcium-antagonist behavior (Ivanov et al., 2001).
Chemical and Spectral Characterization
- Characterization in Meat Processing: Crotti et al. (2010) investigated the formation of specific ions in the beta-carbolines 1-methyl-9H-pyrido[3,4-b]indole and 9H-pyrido[3,4b]indole during meat processing using mass spectrometry (Crotti et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole derivatives, have been shown to exhibit high anti-tumor activity
Mode of Action
It is suggested that the introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of similar compounds . This implies that the compound may interact with its targets in a way that inhibits cell proliferation, particularly in cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The 2,3,4,4a,9,9a-Hexahydro-1H-Pyrido[3,4-b]indole is known to be a 5-HT ligand . This means it interacts with 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Cellular Effects
The compound has been found to have potential therapeutic applications. It is useful for treating diseases where modulation of 5-HT activity is desired . This could include conditions such as depression, anxiety, and certain types of migraines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to 5-HT receptors . This binding can influence the activity of these receptors, potentially leading to changes in cell signaling pathways .
Eigenschaften
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAWEOVWCYOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
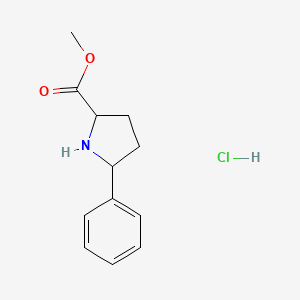
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
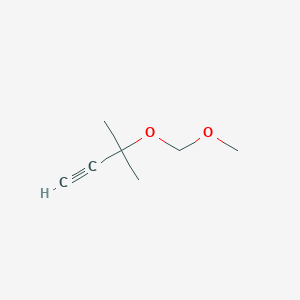
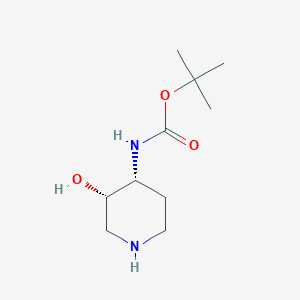
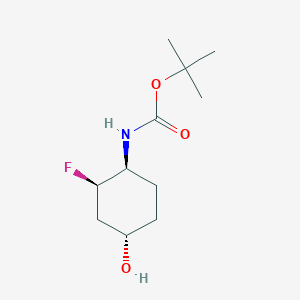
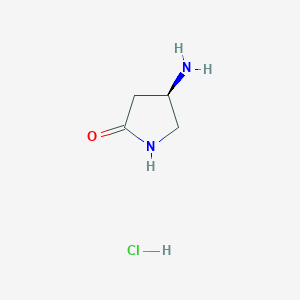
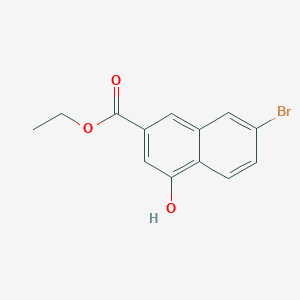

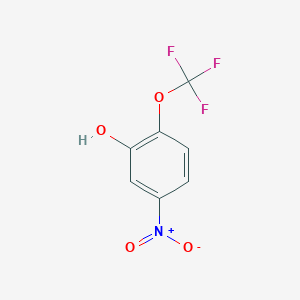
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)